molecular formula C9H13N5 B3355580 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile CAS No. 630120-87-5

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile

Cat. No.: B3355580
CAS No.: 630120-87-5
M. Wt: 191.23 g/mol
InChI Key: JHXHPGUCRGSODM-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is a heterocyclic compound that contains both piperazine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Another method involves the reaction of cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which, after nitrile reduction to amine, spontaneously forms the lactam ring, giving the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity. This compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is unique due to its combination of piperazine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name

2-piperazin-1-yl-1,2-dihydropyrazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14/h1-2,9,11,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXHPGUCRGSODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C(=NC=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668354
Record name 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630120-87-5
Record name 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Reactant of Route 2
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Reactant of Route 3
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Reactant of Route 4
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Reactant of Route 5
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Reactant of Route 6
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile

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